molecular formula C59H96O25 B150053 Cussosaponin C CAS No. 366814-42-8

Cussosaponin C

Katalognummer B150053
CAS-Nummer: 366814-42-8
Molekulargewicht: 1205.4 g/mol
InChI-Schlüssel: RLVCFPDMEANTCJ-BGVVGBMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cussosaponin C is a compound isolated from Pulsatilla koreana Nakai . It is a type of triterpenoid .


Molecular Structure Analysis

The molecular structure of Cussosaponin C is complex, with a molecular formula of C59H96O25 . The specific structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

Cussosaponin C is a powder . It has a molecular weight of 1205.4 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Specific Scientific Field

Cardiology and vascular biology.

Summary

Cussosaponin C may benefit cardiovascular health by improving endothelial function, reducing oxidative stress, and lowering blood pressure.

Experimental Procedures

Results

These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊

Sigma-Aldrich: Cussosaponin C Quality control of Pulsatilla koreana based on the simultaneous determination of five triterpenoidal saponins Bulletin of the Korean Chemical Society

Safety And Hazards

The specific safety and hazards associated with Cussosaponin C are not detailed in the search results. It is recommended to handle it with appropriate safety measures .

Relevant Papers The search results mention a paper by Lee KY, et al. titled “Quality control of Pulsatilla koreana based on the simultaneous determination of triterpenoidal saponins by HPLC-ELSD and principal component analysis” published in Phytochem Anal in 2010 . This paper may provide more insights into the properties and applications of Cussosaponin C.

Eigenschaften

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O25/c1-23(2)26-12-17-59(54(74)84-52-45(72)41(68)38(65)30(80-52)22-76-49-46(73)42(69)47(29(20-60)79-49)82-50-43(70)39(66)35(62)24(3)77-50)19-18-57(8)27(34(26)59)10-11-32-56(7)15-14-33(55(5,6)31(56)13-16-58(32,57)9)81-53-48(37(64)28(61)21-75-53)83-51-44(71)40(67)36(63)25(4)78-51/h24-53,60-73H,1,10-22H2,2-9H3/t24-,25-,26-,27+,28-,29+,30+,31-,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,56-,57+,58+,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVCFPDMEANTCJ-BGVVGBMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1205.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cussosaponin C

Citations

For This Compound
21
Citations
L Harinantenaina, R Kasai… - Chemical and …, 2002 - jstage.jst.go.jp
1290 Notes Chem. Pharm. Bull. 50 (9) 1290—1293 (2002) Vol. 50, No. 9 nose were obtained from 4. Inspection of the 1H-and 13C-NMR spectral data (Tables 1, 2) confirmed that 3 and …
Number of citations: 36 www.jstage.jst.go.jp
LK Xu, RX Deng, YH Feng, XR Yang… - Zhongguo Zhong yao …, 2022 - europepmc.org
… Six compounds were obtained from the n-butanol fraction of ethanol extract of Pulsatillae Radix and identified as 23-aldehyde-cussosaponin C(1), cussosaponin C(2), anemoside B4(3)…
Number of citations: 3 europepmc.org
KY Lee, YW Cho, J Park, DY Lee, SH Kim… - Phytochemical …, 2010 - Wiley Online Library
… Among five triterpenoidal saponins, pulsatilla saponin H (2) and anemoside B4 (3) were the dominant ones, while pulsatilloside E (1) and cussosaponin C (5) could not be detected in …
HS Yeom, JH Suh, JR Youm, SB Han - Bulletin of the Korean …, 2010 - koreascience.kr
… E, pulsatilla saponin H, anemoside B4 and cussosaponin C. Analytes were separated by the … - 200 µg/mL for pulsatilloside E, anemoside B4 and cussosaponin C, and 5 - 500 µg/mL for …
Number of citations: 17 koreascience.kr
H Yeom, JH Suh, JR Youm, SB Han - 한국분석과학회학술대회, 2010 - dbpia.co.kr
The four triterpenoid saponins (pulsatilloside E, pulsatilla saponin H, anemoside B4 and cussosaponin C) are the major bioactive constituents of Pulsatilla koreana Nakai (…
Number of citations: 3 www.dbpia.co.kr
E Kim, HK Mok, TK Hyun - Agronomy, 2022 - mdpi.com
… , procyanidins, and proanthocyanidins [6,7], whereas triterpenoid saponins (pulsatilloside F, hederacolchiside F, patrinia saponin H3, hederasaponin B, and cussosaponin C) in R. …
Number of citations: 9 www.mdpi.com
G Łaska, A Sienkiewicz, M Stocki, JK Zjawiony… - 2019 - egrove.olemiss.edu
The present study aimed to identify biologically active secondary metabolites from the rare plant species, Pulsatilla patens subsp. patens and the cultivated P. vulgaris subsp. vulgaris. …
Number of citations: 8 egrove.olemiss.edu
W Li, Y Ding, YN Sun, XT Yan, SY Yang… - Chemical and …, 2013 - jstage.jst.go.jp
In the present study, a new oleanane-type triterpenoid saponin, pulsatilloside F (1), along with 21 known compounds (2–22), were isolated from the root of Pulsatilla koreana. Their …
Number of citations: 19 www.jstage.jst.go.jp
W Li, YN Sun, XT Yan, SY Yang, SJ Lee, HJ Byun… - Molecules, 2013 - mdpi.com
Pulsatilla koreana, a species endemic to Korea, is an important herb used in traditional medicine to treat amoebic dysentery and malaria. In the present study, 23 oleanane-type …
Number of citations: 32 www.mdpi.com
NP Thao, BTT Luyen, SH Jo, TM Hung… - Archives of pharmacal …, 2014 - Springer
Medicinal plants constitute an important source of potential therapeutic agents for diabetes. The purpose of present study is to investigate the effect of root extract of Rosa rugosa Thunb. …
Number of citations: 20 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.